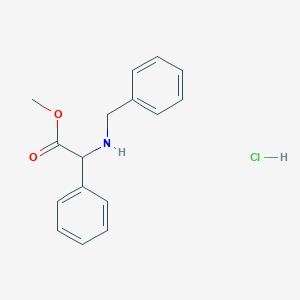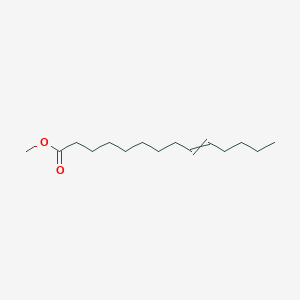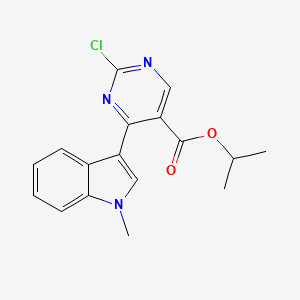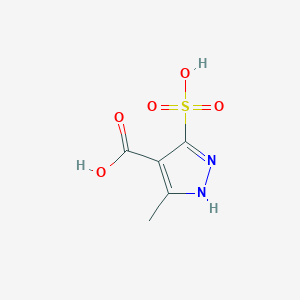
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate is a metalloporphyrin compound. Porphyrins are a group of aromatic organic molecules composed of four pyrrole rings linked by methene bridges. These compounds can coordinate with metal ions such as magnesium, iron, and cobalt, forming metalloporphyrins. This compound is particularly notable for its stability and versatile applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate typically involves the condensation of pyrrole with benzaldehyde under acidic conditions, followed by the insertion of magnesium into the porphyrin ring. This process can be carried out under anaerobic conditions at elevated temperatures. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while reduction can yield reduced porphyrin species .
Aplicaciones Científicas De Investigación
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to coordinate with different metal ions. In biology, it plays a role in studying photosynthesis and cell respiration processes. In medicine, it is used in photodynamic therapy as a photosensitizer for treating certain types of cancer. Additionally, it has applications in the fabrication of solar cells and other electronic devices .
Mecanismo De Acción
The mechanism of action of Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate involves its ability to coordinate with metal ions and participate in electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The molecular targets and pathways involved include cellular membranes and various proteins associated with oxidative stress responses .
Comparación Con Compuestos Similares
Magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate can be compared with other metalloporphyrins such as iron;5,10,15,20-tetraphenylporphyrin and cobalt;5,10,15,20-tetraphenylporphyrin. While all these compounds share a similar porphyrin structure, their unique properties arise from the different central metal ions. This compound is particularly noted for its stability and effectiveness as a photosensitizer in photodynamic therapy. Other similar compounds include zinc;5,10,15,20-tetraphenylporphyrin and manganese;5,10,15,20-tetraphenylporphyrin .
Propiedades
Fórmula molecular |
C44H30MgN4O |
|---|---|
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2; |
Clave InChI |
VTAVIQZTEKZUJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide](/img/structure/B12508134.png)


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508156.png)

![2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508177.png)

![6-(Bromomethyl)benzo[d]oxazole hydrobromide](/img/structure/B12508196.png)
![Calcium bis(9-{[4-(3,4-dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoate) dihydrate](/img/structure/B12508203.png)
![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)
![3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B12508229.png)


